molecular formula C27H16N2O3S B2971505 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477570-08-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2971505
CAS No.: 477570-08-4
M. Wt: 448.5
InChI Key: QLAXBCAKUFGZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a chromene-carboxamide scaffold. The benzothiazole group (benzo[d]thiazol-2-yl) is a privileged structure in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes or receptors . The chromene (3-oxo-3H-benzo[f]chromene) core contributes to π-π stacking interactions and enhances metabolic stability due to its planar aromatic system . This compound is synthesized via condensation reactions involving 2-imino-2H-chromene-3-carboxamide derivatives and functionalized benzothiazole precursors, typically catalyzed by piperidine under acidic or solvent-free conditions . Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and IR spectroscopy, with melting points and solubility profiles consistent with its structural complexity .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3S/c30-25(20-15-19-17-8-2-1-7-16(17)13-14-23(19)32-27(20)31)28-21-10-4-3-9-18(21)26-29-22-11-5-6-12-24(22)33-26/h1-15H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAXBCAKUFGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with chromene-based scaffolds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the molecular structure and purity.

1. Acetylcholinesterase Inhibition

One of the prominent biological activities of compounds related to benzo[d]thiazole is their inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that derivatives containing coumarin and thiazole exhibited potent AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar inhibitory properties, potentially contributing to cognitive enhancement in Alzheimer's models.

2. Monoamine Oxidase Inhibition

Inhibitors of monoamine oxidase (MAO), particularly MAO-B, are also crucial in treating neurodegenerative disorders. Research indicates that benzothiazole derivatives can act as dual inhibitors of AChE and MAO-B, providing a synergistic effect that enhances therapeutic efficacy against Alzheimer's disease . Compounds similar to this compound have shown promising results in inhibiting these enzymes, potentially leading to improved mood and cognitive function.

3. Antitumor Activity

The antitumor potential of benzothiazole derivatives has been well-documented. Various studies have reported that these compounds exhibit cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves apoptosis induction through interactions with cellular targets such as Bcl-2 proteins . The structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole moiety can significantly enhance anticancer activity.

Case Study 1: AChE Inhibition

A synthesized compound closely related to this compound was tested for AChE inhibition. The compound exhibited an IC50 value of 4.5 µM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antitumor Activity

Another study evaluated a series of benzothiazole derivatives against various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells, indicating its potential for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound likely binds to the active sites of AChE and MAO-B, preventing substrate access and leading to increased levels of neurotransmitters.
  • Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest and apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Substituent Modifications on the Benzothiazole-Phenyl Moiety

Compounds such as N-(2-(benzo[d]thiazol-2-yl)-3-methylphenyl)benzamide (3l) and N-(2-(benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m) differ from the target compound by replacing the chromene-carboxamide group with simpler benzamide substituents. These analogs exhibit lower molecular weights (e.g., 3l: ~352.4 g/mol vs. target: ~418.5 g/mol) and reduced planarity, impacting their binding affinity to tyrosine kinases or antimicrobial targets . Methyl groups at meta or para positions on the phenyl ring enhance lipophilicity but may sterically hinder target interactions .

Chromene vs. Non-Chromene Derivatives

The chromene-carboxamide group in the target compound distinguishes it from derivatives like N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide ().

Key Findings:

  • Antimicrobial Potency : The thiadiazole-sulfamoyl derivative () shows enhanced activity against M. tuberculosis due to the sulfamoyl group’s electron-withdrawing effects, whereas the target compound’s benzo[f]chromene may improve membrane penetration .
  • Anti-inflammatory Activity: Morpholinoethylamino-substituted benzamides () exhibit COX-2 selectivity (IC$_{50}$ < 10 µM), outperforming non-substituted benzothiazoles, suggesting that electron-donating groups on the amide sidechain enhance target engagement .
  • Thermal Stability : The target compound’s melting point is inferred to exceed 180°C (based on analogs in ), higher than methyl-substituted benzamides (106–181°C), due to extended π-conjugation .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Position : Ortho-substitution on the phenyl ring (as in the target compound) enhances steric complementarity with hydrophobic enzyme pockets compared to para-substituted analogs .
  • Chromene vs. Coumarin: The benzo[f]chromene system’s fused tricyclic structure increases rigidity and bioavailability relative to monocyclic 2-oxo-2H-chromen-3-yl derivatives .
  • Amide Linkers : Carboxamide groups improve solubility and hydrogen-bonding capacity compared to ester or ether linkages in analogs like ethyl 2'-carboxymalonanilate () .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via condensation of substituted benzo[d]thiazol-2-amines with 2-oxo-2H-chromene-3-carbonyl chlorides, as demonstrated in studies achieving 60–97% yields . Key steps include:

  • Reagent selection : Use of DMF/DCM mixtures for amide bond formation (e.g., coupling 2-aminobenzothiazole with activated carbonyl intermediates) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Characterization : IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS for structural validation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H^1 \text{H}-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl groups at δ 165–170 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and chromene C-O-C bonds (~1250 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 429.08 for C24_{24}H15_{15}N2_2O3_3S) .

Advanced: How can structure-activity relationships (SAR) guide optimization for antimicrobial activity?

SAR studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2, -Cl) on the benzothiazole ring enhance antibacterial activity against S. aureus (MIC: 8–16 µg/mL) .
  • Chromene modifications : 3-Oxo groups improve membrane permeability, while bulkier substituents reduce efficacy .
  • Table : Bioactivity of derivatives (e.g., 7f showed 18 mm inhibition zones vs. E. coli) .

Advanced: How do computational docking studies align with experimental bioactivity data?

  • Targets : Docking into PDB:4H1J (antioxidant) and PDB:3G75 (antibacterial) reveals hydrogen bonding with key residues (e.g., Arg121 in 3G75) .
  • Discrepancies : Compounds with high docking scores may show low in vitro activity due to solvent effects or protein flexibility .
  • Validation : MD simulations or free-energy calculations (e.g., MM/GBSA) can resolve mismatches .

Advanced: What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects?

  • Assay selection : DPPH/H2_2O2_2 scavenging (7a: IC50_{50} 12 µM) vs. cellular ROS assays to differentiate context-dependent behavior .
  • Redox tuning : Introducing electron-donating groups (e.g., -OCH3_3) enhances radical scavenging, while electron-deficient analogs may promote oxidation .

Advanced: How can in vitro anti-inflammatory activity be translated to in vivo models?

  • COX inhibition : Derivatives like 8b (COX-1 IC50_{50}: 11.34 µM) require pharmacokinetic profiling (e.g., logP < 5 for blood-brain barrier penetration) .
  • Protein binding : Serum albumin assays (e.g., 78.28% inhibition for 8b) predict bioavailability .
  • In vivo validation : Zebrafish or murine models for acute inflammation (e.g., carrageenan-induced edema) .

Advanced: What catalytic methods improve yield in large-scale synthesis?

  • Rh-catalyzed C-H amidation : Achieves regioselective functionalization (e.g., 3l–3p derivatives, 43.5–58.1 mg yields) .
  • Metal-free annulation : Temperature-controlled [3+2] cyclization with CS2_2 avoids transition-metal contaminants .

Basic: What are the primary biological targets of this compound?

  • Enzymes : DHPS (dihydropteroate synthase) in bacteria , COX-1/COX-2 in inflammation .
  • Pathways : Reactive oxygen species (ROS) scavenging in antioxidant assays .

Advanced: How does crystallography aid in understanding supramolecular assembly?

  • Cocrystal studies : Hydrogen bonding between benzothiazole N-H and chromene carbonyls drives 1D/2D networks .
  • Applications : Cocrystals with phenethylamide improve solubility for formulation .

Advanced: What in silico tools predict metabolic stability?

  • ADMET profiling : SwissADME predicts moderate hepatic clearance (t1/2_{1/2}: ~4.5 hrs) due to esterase susceptibility .
  • Metabolite identification : CYP450 docking (e.g., CYP3A4) identifies oxidation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.